molecular formula C9H6F2N2O2 B13674231 Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13674231
M. Wt: 212.15 g/mol
InChI Key: OOGUVTZVBBDHEF-UHFFFAOYSA-N
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Description

Methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with fluorine atoms at the 6- and 8-positions and a methyl ester group at the 3-position. This structure combines aromaticity with electron-withdrawing fluorine substituents, which influence its electronic properties and reactivity. The methyl ester group enhances solubility in organic solvents and serves as a handle for further derivatization.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-3-7-6(11)2-5(10)4-13(7)8/h2-4H,1H3

InChI Key

OOGUVTZVBBDHEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=C(C=C2F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate with structurally related heterocycles, focusing on substituent effects , spectroscopic properties , and reactivity .

Structural and Substituent Comparisons
Compound Name Core Structure Substituents Key Functional Groups
This compound (Target) Imidazo[1,5-a]pyridine 6,8-diF; 3-COOCH3 Fluorine, ester
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 3-(2-hydroxyphenyl); 7-CH3; 6-COOCH2CH3 Hydroxyl, ester, methyl
3-Methyl-6,8-di(2-pyridyl)[1,2,3]triazolo[5',1':6,1]pyrido[2,3-d]pyrimidine Triazolo-pyrido-pyrimidine 3-CH3; 6,8-di(2-pyridyl) Pyridyl, methyl

Key Observations :

  • The imidazo[1,5-a]pyridine core in the target compound differs from triazolo-pyrimidine or triazolo-pyrido-pyrimidine systems in terms of aromaticity and nitrogen atom positioning.
  • Fluorine substituents in the target compound enhance electrophilicity compared to hydroxyl or pyridyl groups in analogs .
  • The methyl ester group (vs. ethyl in ) may confer slightly higher volatility and altered hydrolysis kinetics.
Spectroscopic and Physical Properties
Property Target Compound (Inferred) Ethyl Triazolo[4,3-a]pyrimidine Triazolo-pyrido-pyrimidine
Melting Point Not reported 206°C Not reported
IR (C=O stretch) ~1700–1680 cm⁻¹ (ester) 1666 cm⁻¹ Not reported
¹H-NMR (Key Signals) Est. δ 3.8–4.2 (COOCH3) δ 1.23 (OCH2CH3), 4.14 (OCH2CH3) Not reported
Elemental Analysis (C) ~50–55% (est.) 71.67% Not reported

Analysis :

  • The target compound’s ester carbonyl IR stretch is expected near 1700 cm⁻¹, slightly higher than the 1666 cm⁻¹ observed in , reflecting stronger electron withdrawal by fluorine.
  • The ethyl ester analog in shows a characteristic triplet (δ 1.23) and quartet (δ 4.14) for the ethyl group, whereas the methyl ester in the target would lack these splits.

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